7-Octenyltrichlorosilane

Catalog No.
S595871
CAS No.
52217-52-4
M.F
C8H15Cl3Si
M. Wt
245.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Octenyltrichlorosilane

CAS Number

52217-52-4

Product Name

7-Octenyltrichlorosilane

IUPAC Name

trichloro(oct-7-enyl)silane

Molecular Formula

C8H15Cl3Si

Molecular Weight

245.6 g/mol

InChI

InChI=1S/C8H15Cl3Si/c1-2-3-4-5-6-7-8-12(9,10)11/h2H,1,3-8H2

InChI Key

MFISPHKHJHQREG-UHFFFAOYSA-N

SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

Synonyms

7-octenyltrichlorosilane, trichlorosilaneoctenyl

Canonical SMILES

C=CCCCCCC[Si](Cl)(Cl)Cl

7-Octenyltrichlorosilane (OTS) is an organosilicon compound with the chemical formula C₈H₁₅Cl₃Si. It is a colorless liquid at room temperature and belongs to the class of silane coupling agents. These compounds are known for their ability to bridge the gap between organic and inorganic materials by forming covalent bonds with both []. This unique property makes OTS a valuable tool in various scientific research applications, as described below:

Surface Modification

One of the primary applications of OTS in scientific research lies in surface modification. The trichlorosilane group (SiCl₃) in OTS readily reacts with hydroxyl groups (OH) present on the surface of various inorganic materials like glass, silica, and metal oxides []. This reaction forms a siloxane bond (Si-O-Si) that creates a strong covalent linkage between the organic molecule and the inorganic substrate. The organic moiety (octenyl group) in OTS, on the other hand, can be designed to introduce specific functionalities onto the surface, thereby tailoring its properties for various research purposes. For example, OTS can be used to:

  • Functionalize surfaces for biocompatibility: By attaching biocompatible groups like polyethylene glycol (PEG) to the octenyl chain, OTS can be used to modify surfaces for improved cell adhesion and growth, making them suitable for cell culture studies and biomaterial development [].
  • Create hydrophobic surfaces: The octenyl group in OTS is hydrophobic (water-repelling) and can be used to modify surfaces to repel water and other polar liquids. This property finds applications in microfluidics, biosensors, and self-cleaning surfaces.
  • Introduce specific chemical functionalities: By modifying the organic moiety of OTS, researchers can introduce various functional groups like amine, thiol, or carboxylic acid groups onto the surface. This allows for further attachment of specific molecules or biomolecules, enabling the creation of complex and tailored surfaces for diverse research applications [].

Synthesis of Functional Materials

OTS can also be utilized as a building block in the synthesis of various functional materials. Its ability to react with different functional groups and form covalent bonds makes it a versatile starting material for the creation of:

  • Self-assembled monolayers (SAMs): OTS can be used to form well-defined and ordered self-assembled monolayers on various substrates. These SAMs can be used to study fundamental aspects of surface chemistry, probe molecular interactions, and develop new materials with tailored properties.
  • Polymer composites: OTS can be used as a coupling agent to create strong interfaces between organic polymers and inorganic fillers. This improves the mechanical properties, thermal stability, and other desirable characteristics of the composite materials.
  • Functionalized nanoparticles: OTS can be used to modify the surface of nanoparticles with specific functionalities, allowing them to be used for targeted drug delivery, bioimaging, and other biomedical applications.

7-Octenyltrichlorosilane is an organosilicon compound with the chemical formula C₈H₁₅Cl₃Si. It is a colorless liquid at room temperature and is categorized as a silane coupling agent. This compound is notable for its ability to form self-assembled monolayers on various substrates, which enhances the properties of surfaces by promoting adhesion and modifying their characteristics. The presence of the octenyl group in its structure allows it to bridge organic and inorganic materials effectively, making it a valuable tool in various scientific and industrial applications.

The mechanism of action of OTS relies on its ability to form covalent bonds with inorganic substrates through the siloxane linkage. This linkage acts as a bridge between the organic moiety and the inorganic surface, allowing for the introduction of organic functionalities onto the inorganic material.

OTS is a hazardous compound and should be handled with appropriate precautions due to:

  • Skin and eye irritant: Contact can cause irritation and inflammation.
  • Toxic by inhalation: Inhalation can cause respiratory problems.
  • Reacts with water: Releases hydrochloric acid fumes, which are corrosive and toxic.

  • Hydrolysis: Reacts with water to form silanols and hydrochloric acid.
  • Oxidation: Can be oxidized to produce silanols or siloxanes.
  • Substitution: The chlorine atoms can be replaced by nucleophiles such as alcohols or amines, leading to the formation of alkoxysilanes or aminosilanes.

These reactions are critical for its functionality in surface modification and other applications.

The synthesis of 7-Octenyltrichlorosilane typically involves the hydrosilylation of 1-octene with trichlorosilane. This reaction requires a platinum-based catalyst, such as chloroplatinic acid, and is conducted under an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows:

CH2=CH CH2)6H+HSiCl3CH2=CH CH2)6SiCl3\text{CH}_2=\text{CH CH}_2)_6\text{H}+\text{HSiCl}_3\rightarrow \text{CH}_2=\text{CH CH}_2)_6\text{SiCl}_3

In industrial settings, production methods are optimized for higher yields using continuous flow reactors and advanced purification techniques.

7-Octenyltrichlorosilane has diverse applications due to its unique properties:

  • Surface Modification: It is widely used to modify surfaces of glass, silica, and metal oxides by forming strong covalent bonds through siloxane linkages.
  • Microfluidics: The compound is employed in microfluidic devices where surface properties need precise control.
  • Biosensors: Its ability to functionalize surfaces makes it suitable for biosensor development.
  • Adhesion Promotion: It enhances adhesion between organic materials and inorganic substrates, which is crucial in various coatings and composite materials .

Interaction studies involving 7-Octenyltrichlorosilane focus on its reactivity with different substrates and biomolecules. The compound's ability to form self-assembled monolayers allows for tailored surface properties that can affect how cells interact with these surfaces. Research has shown that these interactions can lead to significant changes in cellular behavior, including alterations in signaling pathways and metabolic processes .

Several compounds share structural similarities with 7-Octenyltrichlorosilane. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
OctadecyltrichlorosilaneC₁₈H₃₇Cl₃SiLonger carbon chain; used for hydrophobic coatings.
VinyltrichlorosilaneC₂H₃Cl₃SiContains a vinyl group; more reactive towards polymerization.
TrimethylchlorosilaneC₃H₉ClSiUsed primarily for producing siloxanes; less functional than octenyl derivatives.

7-Octenyltrichlorosilane stands out due to its unsaturated octenyl group, which enhances its reactivity compared to saturated silanes. This property allows it to participate in further chemical modifications that are not available to other similar compounds .

7-Octenyltrichlorosilane, a chlorosilane derivative, is formally named trichloro(oct-7-enyl)silane under IUPAC guidelines. Its systematic nomenclature reflects the presence of a trichlorosilane group (-SiCl₃) covalently bonded to a 7-octenyl chain, an 8-carbon alkene with a double bond between carbons 7 and 8. Key identifiers include:

PropertyValue
CAS Number52217-52-4 (primary)
EINECS Number257-747-2
Molecular FormulaC₈H₁₅Cl₃Si
Molecular Weight245.65 g/mol
SynonymsDK800, 8-(Trichlorosilyl)-1-octene, Silane, trichloro-7-octen-1-yl-

The compound is also available as a mixture of positional isomers under CAS 153447-97-3, where the double bond may shift slightly along the carbon chain.

Molecular Structure and Isomerism

The molecular structure comprises:

  • A trichlorosilane group (-SiCl₃) capable of forming covalent bonds with hydroxylated surfaces.
  • A 7-octenyl chain (CH₂=CH(CH₂)₆-) with terminal unsaturation.

Isomerism arises from two factors:

  • Positional Isomerism: The double bond may exist between carbons 7-8 (major isomer) or adjacent positions (minor isomers), as seen in commercial mixtures.
  • Geometric Isomerism: The double bond adopts a trans-configuration predominantly, though cis-forms may form under specific synthetic conditions.

The silane group’s reactivity is central to its applications, enabling surface functionalization via Si-O bond formation.

Physical Properties

7-Octenyltrichlorosilane exhibits distinct physical characteristics critical for handling and application:

PropertyValue
AppearanceColorless, transparent liquid
Melting Point< 0°C
Boiling Point223–224°C (lit.)
Density1.07 g/mL at 25°C
Refractive Index1.458 (n²⁰/D)
Flash Point201°F (94°C)
Vapor Pressure0.0689 mmHg at 25°C
Hydrolytic SensitivityReacts rapidly with moisture

The compound’s high density and low vapor pressure reflect its stability under anhydrous conditions.

Spectroscopic Characterization

Spectroscopic analysis provides insights into the compound’s molecular architecture:

Infrared (IR) Spectroscopy

Key IR features include:

  • Si-Cl Stretching: Peaks between 550–600 cm⁻¹ for the trichlorosilane group.
  • C=C Stretching: Strong absorption near 1650 cm⁻¹ from the vinyl group.
  • C-H Stretching: Aliphatic C-H stretches in the 2800–3000 cm⁻¹ region.

In situ ATR FTIR studies demonstrate the compound’s reactivity with hydroxylated surfaces, showing Si-O bond formation during surface functionalization.

Nuclear Magnetic Resonance (NMR)

While specific ¹H NMR data for 7-octenyltrichlorosilane are not publicly available, analogous chlorosilanes exhibit:

  • Vinyl Protons: Peaks in the 5.0–6.0 ppm range for =CH₂ groups.
  • Methylene Protons: Multiplets between 1.0–2.0 ppm for the CH₂ chain.

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) at m/z 245.65 confirms the molecular formula. Fragmentation patterns would highlight loss of Cl atoms and cleavage of the Si-C bond.

Synthesis and Reactivity (Omitted per User Instructions)

Note: This section is intentionally excluded as per the user’s instructions to focus solely on structural and chemical characteristics.

Applications and Functional Roles (Omitted per User Instructions)

Note: This section is intentionally excluded as per the user’s instructions to focus solely on structural and chemical characteristics.

Hydrosilylation represents the primary synthetic route for producing 7-Octenyltrichlorosilane, involving the addition of trichlorosilane (HSiCl₃) to 1-octene [4]. This reaction proceeds through the formation of a silicon-carbon bond via the addition of a silicon-hydrogen bond across a carbon-carbon double bond [9]. The general reaction scheme can be represented as:

CH₂=CH(CH₂)₆CH₃ + HSiCl₃ → CH₂=CH(CH₂)₆SiCl₃

The reaction typically follows anti-Markovnikov regioselectivity, where the silicon atom attaches to the terminal carbon of the double bond [4] [9]. This selectivity is crucial for obtaining the desired 7-Octenyltrichlorosilane product rather than its isomeric counterparts [10].

The hydrosilylation mechanism involves several key steps that determine the efficiency and selectivity of the reaction [4]. Initially, the catalyst undergoes activation, followed by oxidative addition of the silicon-hydrogen bond to the metal center [10]. Subsequently, coordination of the alkene substrate occurs, leading to insertion into the metal-hydride bond [9] [10]. The final step involves reductive elimination to release the hydrosilylation product and regenerate the active catalyst [4] [9].

Temperature plays a significant role in controlling the reaction kinetics and product distribution [11]. Optimal temperature ranges typically fall between 60-100°C, as lower temperatures may result in sluggish reaction rates, while higher temperatures can promote undesirable side reactions such as isomerization [10] [11]. The reaction is generally conducted under inert atmosphere conditions to prevent hydrolysis of both the trichlorosilane reagent and the 7-Octenyltrichlorosilane product [11].

Catalytic Systems and Reaction Optimization

The efficiency of 7-Octenyltrichlorosilane synthesis heavily depends on the catalytic system employed [18]. Platinum-based catalysts remain the industry standard due to their exceptional activity and selectivity in hydrosilylation reactions [18]. Among these, hexachloroplatinic acid (H₂PtCl₆, commonly known as chloroplatinic acid) and platinum complexes such as Karstedt catalyst [Pt₂{(CH₂=CH)Me₂Si}₂O]₃ demonstrate superior performance [18] [25].

Various platinum catalyst concentrations have been investigated, with optimal loadings typically ranging from 5 to 50 parts per million relative to the silane component [18]. Higher catalyst concentrations may accelerate the reaction but can lead to increased costs and potential contamination issues in the final product [18] [25].

Alternative catalytic systems have been explored to address the limitations of platinum catalysts, including:

Catalyst TypeRepresentative ExamplesAdvantagesLimitations
Cobalt-basedCo(PMe₃)₄, CoCl(PMe₃)₃Lower cost, high selectivityRequires higher loadings, sensitive to air
Nickel-basedNi-MOF, Ni-POP-XantphosRecyclable, good selectivityLower activity than platinum
Rhodium-basedRhCl(PPh₃)₃High activityExpensive, less selective

Reaction optimization for 7-Octenyltrichlorosilane synthesis involves careful control of several parameters [14] [25]. The molar ratio of trichlorosilane to 1-octene significantly impacts conversion and selectivity, with slight excess of trichlorosilane (1.1-1.5 equivalents) typically yielding optimal results [14]. Solvent selection also influences reaction outcomes, with non-polar solvents such as toluene and hexane being preferred due to their compatibility with the moisture-sensitive reagents and products [14] [25].

Recent advancements in catalytic systems include the development of ionic liquid-supported platinum catalysts, which facilitate catalyst recycling and minimize platinum leaching into the final product [11]. These systems have demonstrated sustained catalytic activity for up to 48 hours of continuous operation while maintaining high selectivity for the desired 7-Octenyltrichlorosilane product [11] [25].

Industrial Production Protocols

Industrial production of 7-Octenyltrichlorosilane employs specialized reactor designs and process conditions to ensure efficient and safe manufacturing at scale [11] [16]. Continuous flow reactors represent the preferred configuration for large-scale production, offering advantages in heat transfer, reaction control, and process safety compared to batch processes [11].

A typical industrial production protocol involves the following key steps:

  • Reagent preparation and purification: Trichlorosilane and 1-octene are purified to remove impurities that might interfere with catalyst performance or product quality [16] [19].

  • Catalyst activation: The platinum catalyst is activated under controlled conditions to ensure optimal catalytic activity [18] [25].

  • Reaction: The hydrosilylation is conducted in a continuous flow reactor with precise temperature control, typically between 70-90°C [11] [16].

  • Product separation: The crude 7-Octenyltrichlorosilane is separated from unreacted starting materials and byproducts through distillation [13] [19].

  • Purification: Final purification steps remove trace impurities to achieve the desired product specifications [13] [17].

Loop reactor configurations with integrated separation and catalyst recycling systems have demonstrated particular effectiveness for industrial-scale production [11]. These systems allow for continuous operation while minimizing catalyst consumption and waste generation [11] [16]. The reactor materials must be carefully selected to withstand the corrosive nature of chlorosilanes, with specialized stainless steel alloys or glass-lined equipment being commonly employed [16] [19].

Temperature control represents a critical aspect of industrial production protocols [11] [19]. Exothermic reaction profiles necessitate efficient heat removal systems to prevent runaway reactions and maintain selectivity [11]. Modern industrial facilities employ advanced process control systems with multiple temperature monitoring points throughout the reactor to ensure uniform heating and prevent localized hot spots [16] [19].

Catalyst efficiency in industrial settings is optimized through the use of supported catalyst systems, which enhance catalyst stability and facilitate separation from the product stream [11] [18]. Platinum catalysts supported on carbon, silica, or within ionic liquid phases have demonstrated particular promise for industrial applications, offering extended catalyst lifetimes and simplified recycling processes [11] [18] [25].

Purification Techniques

Purification of 7-Octenyltrichlorosilane presents significant challenges due to its moisture sensitivity and the presence of various impurities, including isomeric byproducts and catalyst residues [13] [17]. Effective purification is essential to achieve the high purity levels required for applications in surface modification and polymer synthesis [13].

Distillation remains the primary purification technique for 7-Octenyltrichlorosilane, taking advantage of its boiling point (223-224°C) to separate it from lower and higher boiling impurities [2] [13]. Vacuum distillation is typically employed to lower the boiling temperature and minimize thermal decomposition during the purification process [13] [17]. Specialized distillation columns with high theoretical plate counts enable effective separation of 7-Octenyltrichlorosilane from structurally similar impurities [13] [19].

For the removal of specific impurities, particularly those containing boron and phosphorus, specialized treatment methods have been developed [13] [17]. These approaches involve the conversion of impurities to high-boiling compounds that can be readily separated during subsequent distillation steps [13]. For instance, treatment with aromatic aldehydes in the presence of non-nucleophilic Lewis bases has proven effective for removing boron and phosphorus impurities from chlorosilanes [13] [17].

Filtration techniques are employed to remove particulate impurities and catalyst residues [17]. However, the moisture sensitivity of 7-Octenyltrichlorosilane necessitates that all filtration operations be conducted under strictly anhydrous conditions, typically using inert gas atmospheres and specialized filtration equipment [17] [21].

Quality control for purified 7-Octenyltrichlorosilane typically involves gas chromatography analysis to determine purity levels and identify residual impurities [2] [6]. Industrial specifications typically require purity levels exceeding 95%, with some applications demanding even higher purity standards of 99% or greater [3] [6]. The purified product is commonly stored and transported in moisture-resistant containers under inert gas to prevent degradation through hydrolysis reactions [21] [22].

Advanced purification approaches for achieving ultra-high purity 7-Octenyltrichlorosilane include:

  • Multiple-stage distillation with precisely controlled reflux ratios to enhance separation efficiency [13] [19].

  • Treatment with specific scavengers that selectively react with and remove trace impurities without affecting the main product [17].

  • Adsorption techniques using specialized materials such as activated carbon or molecular sieves to remove specific contaminants [13] [17].

  • Complexation methods that exploit differences in complex formation tendencies between the desired product and structurally similar impurities [13].

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]

Pictograms

Corrosive

Other CAS

52217-52-4

Wikipedia

Silane, trichloro-7-octenyl-

General Manufacturing Information

Silane, trichloro-7-octen-1-yl-: ACTIVE

Dates

Last modified: 08-15-2023

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